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Compound of Interest

Compound Name: m-Se3

Cat. No.: B15137670 Get Quote

Note on Material Selection: The user requested information on "m-Se3". As this is not a

standard designation for a specific material in spintronics literature, we have focused these

application notes on a relevant and well-researched class of materials: chromium selenides,

with a particular emphasis on Cr₂Se₃. These materials exhibit intrinsic magnetic ordering and

are promising candidates for various spintronic applications.

Introduction to Chromium Selenide for Spintronics
Chromium selenides (CrₓSeᵧ) are a family of magnetic materials that have garnered significant

interest for their potential in next-generation spintronic devices.[1] Among these, Cr₂Se₃ has

been a focus of research due to its diverse magnetic properties, which can range from

ferromagnetic to antiferromagnetic depending on its crystalline structure and dimensionality.[2]

[3][4][5] The ability to synthesize two-dimensional (2D) Cr₂Se₃ nanosheets and thin films with

intrinsic long-range magnetic order opens up possibilities for their integration into spintronic

components like magnetic sensors, memory devices, and spin-logic gates.[1][6]

The spintronic potential of Cr₂Se₃ is rooted in its electronic and magnetic characteristics.

Theoretical calculations and experimental observations have shown that monolayer Cr₂Se₃ can

be a ferromagnetic half-metal, a highly desirable property for spintronic applications where high

spin polarization is required.[7] The interplay between its crystal structure, stoichiometry, and

magnetic properties allows for the tuning of its behavior, making it a versatile material for

fundamental studies and device engineering.[2][3][8]
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Quantitative Data on Cr₂Se₃ Properties
The spintronic properties of Cr₂Se₃ are highly dependent on the synthesis method,

stoichiometry, and physical form (bulk, thin film, or nanosheet). Below is a summary of key

quantitative data from the literature.

Table 1: Magnetic and Structural Properties of Cr₂Se₃
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Property Value
Synthesis
Method

Material Form Reference

Curie

Temperature

(T_C)

~200 K MBE Monolayer [2][3][8]

~70 K CVD Nanosheets [1]

~280 K CVD Flakes [2]

Néel

Temperature

(T_N)

43 K - 60 K Ceramic Method
Bulk Single

Crystal
[4][5]

Magnetic Order
Ferromagnetic

(FM)
MBE Monolayer [2][3]

Antiferromagneti

c (AFM)
Ceramic Method Bulk [4]

Canted

Antiferromagneti

c

CVT
Bulk Single

Crystal
[5]

Magnetic

Moment

~0.08 µB / Cr

atom

(experimental)

MBE Monolayer [2][3]

3.015 µB / Cr

atom (DFT)
- Monolayer [3]

Lattice Constant 3.6 Å MBE Monolayer [2][3]

a = 6.254 Å, c =

17.333 Å
Ceramic Method Bulk [4]

Crystal Structure Trigonal (R-3) - - [9]

Monoclinic

(C2/m)
Flux Growth Bulk Crystal [10]

Table 2: Electronic and Magnetotransport Properties of Cr₂Se₃
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Property Value / Observation Material Form Reference

Electronic Behavior Metallic Monolayer (MBE) [2]

Bad Metallic Single Crystal (CVT) [5]

p-type semiconductor

to metal transition with

thickness

Nanosheets (CVD) [1]

Anomalous Hall Effect

(AHE)

Observed, indicating

intrinsic

ferromagnetism

Nanosheets [11]

Colossal

Magnetoresistance

(CMR)

~14.3% at 2 K under 9

T
Single Crystal (CVT) [5][12]

~300% in slightly non-

stoichiometric

Cr₂.₀₄Se₃

Single Crystal [12]

Experimental Protocols
Synthesis of Cr₂Se₃ Thin Films and Nanosheets
a) Molecular Beam Epitaxy (MBE) for Monolayer Cr₂Se₃[2][3][8]

This protocol is for the growth of monolayer Cr₂Se₃ on a suitable substrate like highly oriented

pyrolytic graphite (HOPG) or graphene.

Substrate Preparation:

Cleave the substrate in ultra-high vacuum (UHV) to obtain a clean, atomically flat surface.

Degas the substrate at a high temperature (e.g., 600 °C) for several hours to remove

contaminants.

Growth of CrSe₂ Precursor:
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Co-deposit high-purity Cr and Se onto the substrate at a controlled temperature (e.g., 200

°C).

Maintain a high Se:Cr flux ratio to promote the formation of CrSe₂.

Monitor the growth in real-time using Reflection High-Energy Electron Diffraction (RHEED)

to ensure layer-by-layer growth.

Conversion to Cr₂Se₃:

Anneal the as-grown CrSe₂ monolayer in UHV at approximately 300 °C for about 30

minutes.[2]

This annealing step causes the desorption of excess Se atoms, leading to the

transformation of CrSe₂ into Cr₂Se₃.

In-situ Characterization:

Use Scanning Tunneling Microscopy (STM) to verify the atomic structure and morphology

of the Cr₂Se₃ monolayer.

Perform X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical stoichiometry.

b) Chemical Vapor Deposition (CVD) for Cr₂Se₃ Nanosheets[1][13]

This method allows for the synthesis of larger-area Cr₂Se₃ nanosheets.

Precursor and Substrate Setup:

Place CrCl₃ powder in a quartz boat at the center of a single-zone tube furnace.

Place a clean SiO₂/Si or sapphire substrate downstream from the precursor.

Place Se powder in a separate boat upstream, outside the main heating zone.

Growth Process:

Purge the tube furnace with a high flow of Ar gas.
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Heat the center of the furnace to the desired growth temperature (e.g., 700-800 °C).

Heat the Se powder to a temperature that provides a sufficient Se vapor pressure (e.g.,

250-300 °C).

Use a carrier gas (e.g., Ar/H₂) to transport the vaporized precursors to the substrate.

The growth time can be varied to control the thickness of the nanosheets.

Cooling and Sample Retrieval:

After the growth period, turn off the furnace and allow it to cool down to room temperature

naturally under an Ar flow.

Remove the substrate with the grown Cr₂Se₃ nanosheets.

Characterization of Spintronic Properties
a) Magnetic Property Measurement

Vibrating Sample Magnetometry (VSM) or SQUID Magnetometry:[1]

Mount the sample (thin film on substrate or collected nanosheets) on the sample holder.

Perform zero-field-cooled (ZFC) and field-cooled (FC) magnetization measurements as a

function of temperature to determine the Curie or Néel temperature.

Measure the magnetization as a function of the applied magnetic field (M-H loops) at

various temperatures below the magnetic ordering temperature to determine properties

like coercivity and saturation magnetization.

X-ray Magnetic Circular Dichroism (XMCD):[2][3]

This synchrotron-based technique provides element-specific magnetic information.

The sample is placed in a UHV chamber and cooled to a low temperature (e.g., 78 K).

X-ray absorption spectra (XAS) are recorded at the Cr L-edges with left- and right-

circularly polarized X-rays.
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The XMCD signal is the difference between the two XAS spectra and is proportional to the

magnetic moment of the Cr atoms.

b) Spin-Dependent Transport Measurement

Anomalous Hall Effect (AHE):[5][11]

Fabricate a Hall bar device from the Cr₂Se₃ material using standard lithography and

etching techniques.

Attach electrical contacts for current injection and voltage measurement.

Mount the device in a cryostat with a superconducting magnet.

Apply a constant current through the Hall bar and sweep the magnetic field perpendicular

to the sample plane.

Measure the transverse (Hall) resistance as a function of the magnetic field. The Hall

resistance will have a component proportional to the magnetization (the anomalous Hall

resistance), which is a signature of ferromagnetism.

Visualizations
Experimental Workflow for Synthesis and
Characterization
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General workflow for Cr₂Se₃ synthesis and characterization.
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Relationship between Synthesis, Structure, and
Properties

Synthesis Parameters
Structural Properties Spintronic Properties

Growth Method
(MBE, CVD)

Dimensionality
(Monolayer, Nanosheet)

Temperature Crystal Phase

Stoichiometry
(Cr:Se ratio) Defects/Vacancies

Magnetic Order
(FM, AFM)

Curie Temperature

Spin Polarization

Anomalous Hall Effect

Click to download full resolution via product page

Interdependencies in Cr₂Se₃ material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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